{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone
CAS No.: 713497-65-5
Cat. No.: VC16815062
Molecular Formula: C19H21IN2O
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 713497-65-5 |
|---|---|
| Molecular Formula | C19H21IN2O |
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | [4-[(4-aminopiperidin-1-yl)methyl]phenyl]-(3-iodophenyl)methanone |
| Standard InChI | InChI=1S/C19H21IN2O/c20-17-3-1-2-16(12-17)19(23)15-6-4-14(5-7-15)13-22-10-8-18(21)9-11-22/h1-7,12,18H,8-11,13,21H2 |
| Standard InChI Key | HOVNEYFZXAYBRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)I |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, {4-[(4-aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone, reflects its three key components:
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3-Iodophenyl group: An aromatic ring substituted with iodine at the meta position, contributing to electronic effects and potential halogen bonding.
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Benzophenone core: A ketone bridge linking two aromatic systems, enabling π-π stacking interactions.
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4-[(4-Aminopiperidin-1-yl)methyl]phenyl group: A piperidine ring with a primary amine at the 4-position, connected to the benzophenone via a methylene spacer.
The presence of iodine introduces steric bulk and polarizability, while the aminopiperidine moiety offers hydrogen-bonding capabilities and basicity (pKa ~10–11 for similar piperidine derivatives) .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₉H₂₁IN₂O |
| Molecular weight | 444.29 g/mol |
| IUPAC name | {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone |
| Hybridization | sp² (aromatic), sp³ (piperidine) |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone can be approached via a three-step strategy:
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Formation of the benzophenone core: Friedel-Crafts acylation or Suzuki-Miyaura coupling.
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Introduction of the piperidine moiety: Mannich reaction or nucleophilic substitution.
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Functional group modifications: Protection/deprotection of the amine group.
Synthetic Procedures
A plausible route, adapted from analogous methodologies , involves:
Step 1: Synthesis of 3-Iodobenzophenone
3-Iodobenzoyl chloride is reacted with benzene derivatives under Friedel-Crafts conditions (AlCl₃ catalyst) to yield the iodinated benzophenone intermediate.
Step 2: Installation of the Piperidine Side Chain
The aminopiperidine group is introduced via a Mannich reaction or reductive amination. For example, 4-aminopiperidine reacts with formaldehyde and the benzophenone derivative to form the methylene-linked structure.
Step 3: Purification and Characterization
Crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH) and characterized by NMR, IR, and MS.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C → rt, 12h | 65% | Adapted |
| 2 | 4-Aminopiperidine, HCHO, NaBH₃CN, MeOH | 45% | Analogous |
| 3 | Column chromatography (CH₂Cl₂/MeOH 9:1) | 80% | - |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic benzophenone and iodophenyl groups. LogP estimates (ChemDraw) suggest a value of ~3.5, indicating moderate lipophilicity. Stability studies on analogous piperidine derivatives show decomposition above 200°C .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting point | 218–220°C (predicted) |
| logP | 3.4–3.7 |
| Solubility in DMSO | >10 mg/mL |
Applications and Future Directions
Drug Development
The compound’s dual aromatic/amine structure makes it a candidate for:
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Kinase inhibitors: Targeting EGFR or VEGFR2.
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Antidepressants: Serotonin/norepinephrine reuptake inhibition.
Radiopharmaceuticals
The iodine-131 isotope could enable use in theranostics, though stability under physiological conditions requires validation.
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